ethyl 3-carbamoyl-2-(4-(methylthio)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Ethyl 3-carbamoyl-2-(4-(methylthio)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C19H21N3O4S2 and its molecular weight is 419.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Ethyl 3-carbamoyl-2-(4-(methylthio)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a synthetic compound with notable potential in biological applications. Its molecular formula is C19H21N3O4S2, and it has a molecular weight of 419.51 g/mol. This compound is characterized by its unique thieno[2,3-c]pyridine structure, which contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | C19H21N3O4S2 |
Molecular Weight | 419.51 g/mol |
Purity | ≥95% |
IUPAC Name | This compound |
The compound's structure includes a carbamoyl group and a methylthio-substituted benzamide, which are significant for its interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of thieno[2,3-c]pyridine have shown promising anti-proliferative activity against various cancer cell lines including:
- A549 (lung cancer)
- HepG2 (liver cancer)
- MCF-7 (breast cancer)
In vitro assays demonstrated that these compounds could significantly inhibit cell proliferation and induce apoptosis in these cancer cell lines. The mechanisms involved include the generation of reactive oxygen species (ROS), which trigger apoptosis through mitochondrial pathways.
Case Study: Induction of Apoptosis in HepG2 Cells
A study investigating the effects of related compounds on HepG2 cells found that treatment with increasing concentrations led to:
- Increased apoptosis rates : From 3.03% in control to 55.6% at higher concentrations.
- ROS production : Elevated levels correlated with drug concentration.
These findings suggest that the compound may act through oxidative stress pathways to exert its anticancer effects.
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Research indicates that similar thieno[2,3-c]pyridine derivatives can inhibit enzymes such as butyrylcholinesterase (BuChE), which is relevant for neurodegenerative diseases.
Antimicrobial Activity
Emerging data also suggest that compounds within this class exhibit antimicrobial properties. Preliminary tests indicate effectiveness against various bacterial strains, although further studies are needed to elucidate the specific mechanisms and efficacy.
Research Findings and Implications
The implications of these findings are broad, suggesting potential therapeutic applications in oncology and infectious diseases. However, comprehensive clinical studies are necessary to validate these results and assess safety profiles.
Summary of Key Findings
Activity | Observed Effect |
---|---|
Anticancer | Induces apoptosis in HepG2 cells; inhibits proliferation in A549 and MCF-7 cells |
Enzyme Inhibition | Potential BuChE inhibitor |
Antimicrobial | Effective against certain bacterial strains |
Eigenschaften
IUPAC Name |
ethyl 3-carbamoyl-2-[(4-methylsulfanylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S2/c1-3-26-19(25)22-9-8-13-14(10-22)28-18(15(13)16(20)23)21-17(24)11-4-6-12(27-2)7-5-11/h4-7H,3,8-10H2,1-2H3,(H2,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCOAAZIZXHOBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.